

Abivertinib Maleate: A Technical Guide to Target Binding Affinity and Kinetics

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Compound of Interest

Compound Name: Abivertinib maleate

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Abstract

Abivertinib maleate (formerly known as AC0010) is a third-generation, orally bioavailable, irreversible tyrosine kinase inhibitor (TKI) that potently and selectively targets mutant forms of the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). Its dual-targeting mechanism offers significant therapeutic potential in the treatment of certain cancers, including non-small cell lung cancer (NSCLC) and B-cell malignancies. This technical guide provides an in-depth analysis of the target binding affinity and kinetics of Abivertinib, compiling available quantitative data, detailing experimental methodologies for its characterization, and visualizing the key signaling pathways it modulates.

Introduction

First and second-generation EGFR TKIs have demonstrated clinical efficacy in NSCLC patients with activating EGFR mutations. However, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term benefit. Abivertinib was designed to overcome this resistance by irreversibly binding to the cysteine residue (Cys797) in the ATP-binding pocket of EGFR, including the T790M mutant, while sparing the wild-type (WT) receptor, thereby reducing toxicity.

Furthermore, Abivertinib has been identified as a potent irreversible inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is

implicated in the pathogenesis of various B-cell lymphomas. The ability of Abivertinib to inhibit both EGFR and BTK underscores its potential as a versatile anti-cancer agent.

Target Binding Affinity

The binding affinity of Abivertinib has been primarily characterized by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of cells by 50%.

Epidermal Growth Factor Receptor (EGFR)

Abivertinib demonstrates high potency against clinically relevant activating and resistance mutations of EGFR, with significantly lower activity against wild-type EGFR, highlighting its selectivity.

Target	IC50 (nM)	Cell Line/Assay Type	Reference(s)
EGFR (L858R)	0.18	Enzymatic Assay	[1]
EGFR (T790M)	0.18	Enzymatic Assay	[1]
EGFR (L858R/T790M)	0.18	Enzymatic Assay	[2]
EGFR (Wild-Type)	7.68	Enzymatic Assay	[1][2]
p-EGFR (NCI-H1975 cells)	7.3	Cellular Assay	[2]
p-EGFR (NIH/3T3_TC32T8 cells)	2.8	Cellular Assay	[2]

Bruton's Tyrosine Kinase (BTK)

Abivertinib also exhibits potent inhibitory activity against BTK.

Target	IC50 (nM)	Cell Line/Assay Type	Reference(s)
BTK	59	Cellular Assay	[2]

Binding Kinetics of an Irreversible Inhibitor

As an irreversible inhibitor, Abivertinib's interaction with its target kinases is a two-step process. The first step is the reversible formation of a non-covalent complex ($E \cdot I$), characterized by the inhibition constant (K_i). This is followed by the second step, the formation of a stable, covalent bond between the inhibitor and the enzyme ($E-I$), which is defined by the inactivation rate constant (k_{inact}).

The overall efficiency of an irreversible inhibitor is best described by the second-order rate constant, k_{inact}/K_i . This parameter reflects both the initial binding affinity and the subsequent rate of covalent bond formation. While specific k_{inact}/K_i values for Abivertinib are not readily available in the public domain, the methodologies for their determination are well-established for similar covalent inhibitors.

Experimental Protocols

Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of Abivertinib against EGFR and BTK is typically determined using in vitro kinase assays.

Objective: To determine the concentration of Abivertinib required to inhibit 50% of the kinase activity.

Methodology:

- Enzyme and Substrate Preparation:** Recombinant human EGFR (wild-type and mutant forms) or BTK enzyme is used. A specific peptide substrate for the kinase is prepared in an appropriate assay buffer.
- Compound Dilution:** **Abivertinib maleate** is serially diluted in DMSO to create a range of concentrations.

- **Kinase Reaction:** The kinase, substrate, and ATP are incubated in the presence of varying concentrations of Abivertinib. The reaction is typically initiated by the addition of ATP.
- **Detection:** The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
 - **Radiometric Assays:** Using [γ - ^{32}P]ATP and measuring the incorporation of the radiolabel into the substrate.
 - **Fluorescence-Based Assays:** Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
 - **Luminescence-Based Assays:** Using assays that measure the amount of ATP remaining after the kinase reaction.
- **Data Analysis:** The percentage of kinase inhibition is plotted against the logarithm of the Abivertinib concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. For irreversible inhibitors, the IC₅₀ value is time-dependent; therefore, a fixed pre-incubation time is crucial for comparable results.

Determination of k_{inact} and K_i

The kinetic parameters for irreversible inhibitors are determined by measuring the rate of enzyme inactivation over time.

Objective: To determine the inactivation rate constant (k_{inact}) and the inhibition constant (K_i).

Methodology:

- **Continuous Assay (Progress Curve Analysis):**
 - The kinase reaction is initiated in the presence of a fixed concentration of substrate and varying concentrations of Abivertinib.
 - The formation of the product is monitored continuously over time.

- The resulting progress curves will show a time-dependent decrease in the reaction rate as the enzyme is progressively inactivated.
- The observed rate of inactivation (k_{obs}) at each inhibitor concentration is determined by fitting the progress curves to an exponential decay equation.
- Discontinuous Assay (Incubation-Dilution Method):
 - The enzyme is pre-incubated with various concentrations of Abivertinib for different periods.
 - At specific time points, aliquots are taken and diluted into a reaction mixture containing a high concentration of substrate to stop further inactivation and measure the remaining enzyme activity.
 - The k_{obs} is determined from the slope of the plot of the natural log of the remaining enzyme activity versus the pre-incubation time.
- Data Analysis:
 - A plot of k_{obs} versus the inhibitor concentration ($[I]$) is generated.
 - For a one-step irreversible inhibition model, this plot will be linear, and the slope will be equal to k_{inact}/K_i .
 - For a two-step model, the data will fit a hyperbolic equation: $k_{obs} = k_{inact} * [I] / (K_i + [I])$
 - Non-linear regression analysis of this plot allows for the determination of both k_{inact} and K_i .

Cellular Phosphorylation Assay (Western Blotting)

This method is used to assess the ability of Abivertinib to inhibit the phosphorylation of its target kinases and downstream signaling proteins within a cellular context.

Objective: To determine the effect of Abivertinib on the phosphorylation status of EGFR, BTK, and downstream effectors like Akt and ERK.

Methodology:

- **Cell Culture and Treatment:** Cancer cell lines expressing the target kinases (e.g., NCI-H1975 for EGFR T790M, or mantle cell lymphoma lines for BTK) are cultured to a suitable confluency. The cells are then treated with varying concentrations of Abivertinib for a specified duration.
- **Cell Lysis:** After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for electrophoresis.
- **SDS-PAGE and Western Blotting:**
 - Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Immunoblotting:**
 - The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
 - The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-EGFR, p-BTK, p-Akt, p-ERK) and their total protein counterparts.
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

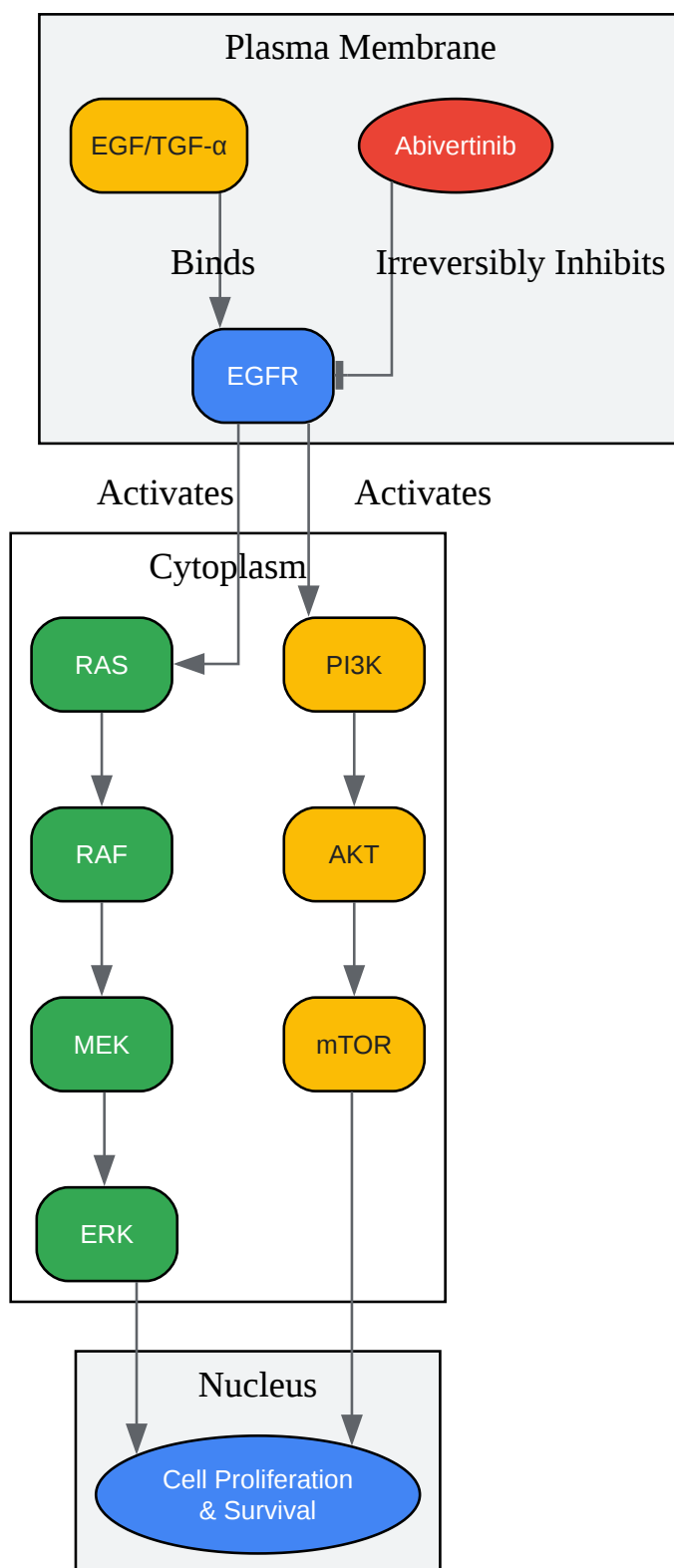
- **Data Analysis:** The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands to determine the extent of inhibition.

Signaling Pathways and Visualizations

Abivertinib exerts its anti-cancer effects by inhibiting key signaling pathways that drive cell proliferation, survival, and differentiation.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell growth. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Abivertinib blocks the initial autophosphorylation of EGFR, thereby inhibiting the activation of these pro-survival and proliferative signals.

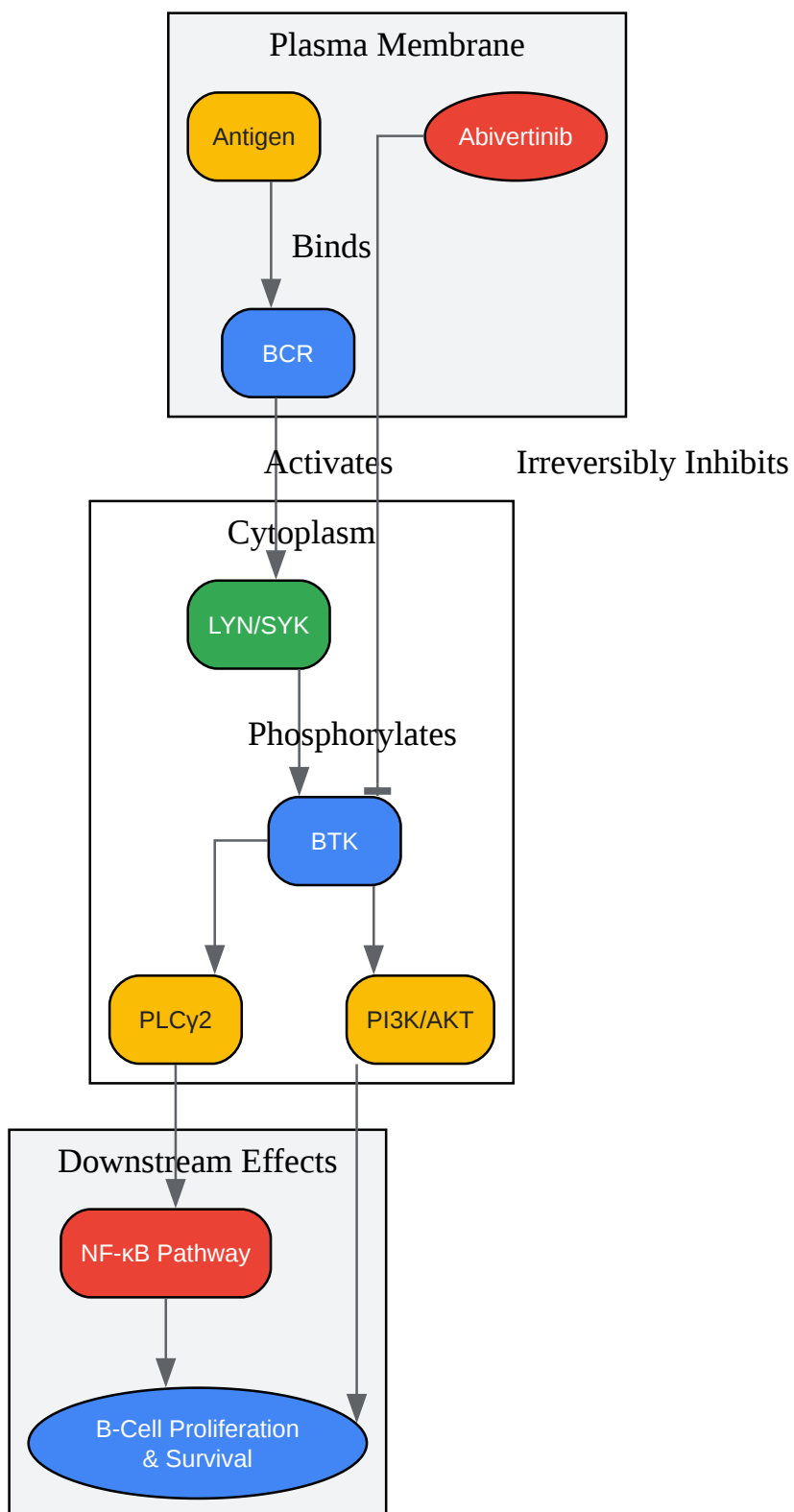


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Caption: EGFR signaling pathway and the point of inhibition by Abivertinib.

BTK Signaling Pathway

In B-cells, antigen binding to the B-cell receptor (BCR) initiates a signaling cascade involving the phosphorylation and activation of BTK. Activated BTK, in turn, activates downstream pathways, including the PLC γ 2-NF- κ B and PI3K-AKT pathways, which are crucial for B-cell proliferation, survival, and differentiation. Abivertinib's irreversible inhibition of BTK blocks these downstream signals.

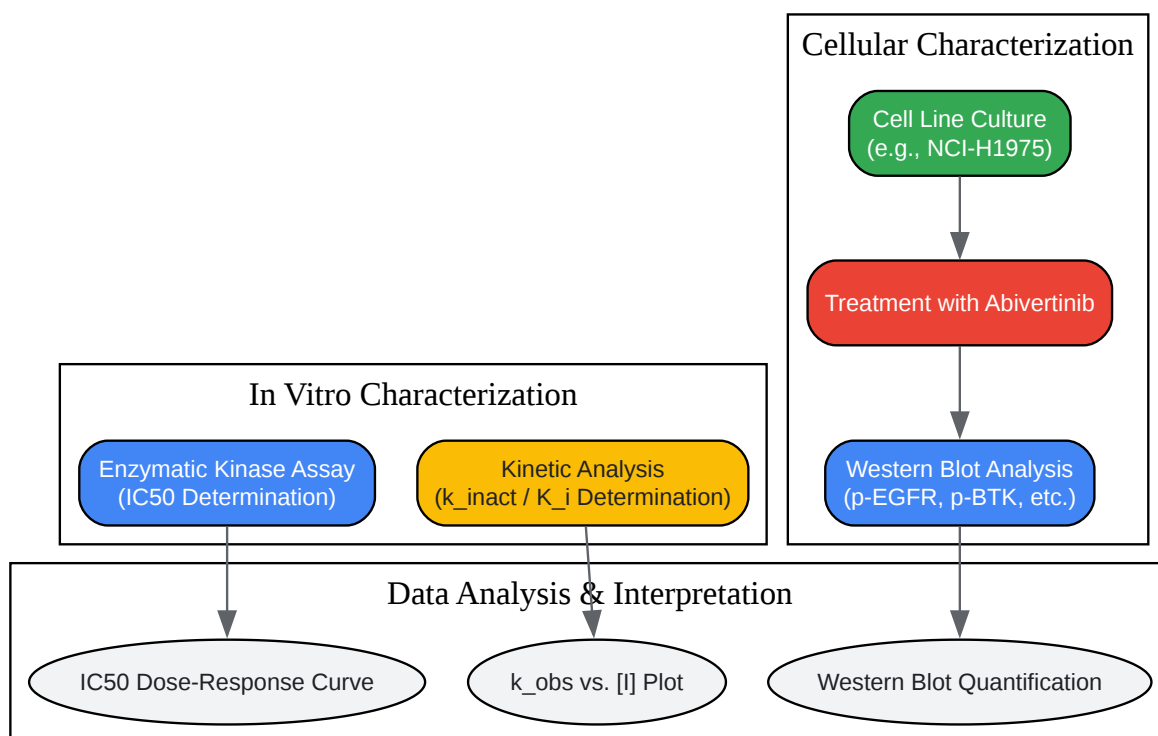


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Caption: BTK signaling pathway and the point of inhibition by Abivertinib.

Experimental Workflow for Kinase Inhibition Analysis

The general workflow for characterizing the binding affinity and kinetics of Abivertinib involves a series of integrated in vitro and cellular assays.



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Caption: General experimental workflow for Abivertinib characterization.

Conclusion

Abivertinib maleate is a potent and selective irreversible inhibitor of mutant EGFR and BTK. Its high affinity for clinically relevant mutant forms of EGFR, coupled with its sparing of the wild-type receptor, provides a strong rationale for its use in T790M-positive NSCLC. The dual inhibition of BTK further expands its therapeutic potential to B-cell malignancies. The characterization of its binding affinity through IC50 determination and the elucidation of its irreversible binding kinetics through the measurement of kinact/Ki are critical for understanding its mechanism of action and for guiding its clinical development. The experimental protocols

outlined in this guide provide a framework for the comprehensive evaluation of Abivertinib and other covalent kinase inhibitors.

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